N1-Ethyl Substitution Eliminates Hydrogen Bond Donor Capability and Reduces TPSA by 38% Relative to the N1-H Parent Scaffold
The target compound (714261-05-9) bears an N1-ethyl substituent that converts the benzimidazole N1-H into a tertiary amine, reducing the hydrogen bond donor count from 1 (for 2-(4-chlorophenyl)-1H-benzimidazole, CAS 1019-85-8) to 0, and decreasing the topological polar surface area from 28.7 Ų to 17.8 Ų — a 38% reduction [1][2]. This physicochemical shift is consequential: in drug design, reducing HBD count below 1 and TPSA below 20 Ų is empirically associated with enhanced passive membrane permeability and potential central nervous system penetration, while the non-ethylated analog retains a profile more consistent with peripheral restriction [3]. Both compounds share identical hydrogen bond acceptor count (1), rotatable bond count (1 vs. 2), and the 4-chlorophenyl pharmacophore, isolating the N1-substitution as the sole variable driving the differentiated property profile. The XLogP3 difference of 0.1 units (4.0 vs. 3.9) is modest, confirming that the dominant differentiation arises from hydrogen bonding and polarity descriptors rather than gross lipophilicity.
| Evidence Dimension | Hydrogen bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 0; TPSA = 17.8 Ų; XLogP3 = 4.0; Rotatable bonds = 2 |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-1H-benzimidazole (CAS 1019-85-8): HBD = 1; TPSA = 28.7 Ų; XLogP3 = 3.9; Rotatable bonds = 1 |
| Quantified Difference | ΔHBD = −1 (complete elimination); ΔTPSA = −10.9 Ų (−38.0%); ΔXLogP3 = +0.1; ΔRotatable bonds = +1 |
| Conditions | Computed properties (PubChem, XLogP3 algorithm v3.0, Cactvs TPSA v3.4.8.24). Values represent in silico predictions consistent across the PubChem computational pipeline. |
Why This Matters
Scientists procuring compounds for permeability or CNS-targeting SAR studies should select the N1-ethyl analog over the N1-H parent because the HBD=0/TPSA<20 Ų profile predicts superior passive membrane transit, enabling exploration of intracellular or CNS target engagement that the non-ethylated scaffold cannot support.
- [1] PubChem CID 974596: 2-(4-Chlorophenyl)-1-ethylbenzimidazole — Computed Properties (HBD: 0, TPSA: 17.8 Ų, XLogP3-AA: 4). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/974596 View Source
- [2] PubChem CID 759417: 2-(4-Chlorophenyl)benzimidazole — Computed Properties (HBD: 1, TPSA: 28.7, XLogP3: 3.9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/759417; TPSA value cross-referenced with Chem960 entry for 1019-85-8 (TPSA: 28.7). View Source
- [3] Pajouhesh H, Lenz GR. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2005, 2(4): 541–553. Review establishing TPSA <60–70 Ų and low HBD count as predictive of CNS penetration; compounds with TPSA <20 Ų and HBD=0 show maximal passive permeability. View Source
